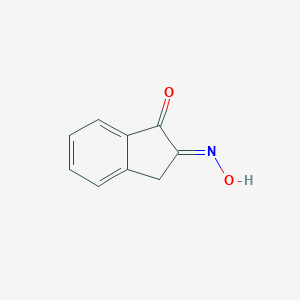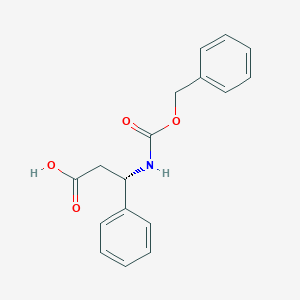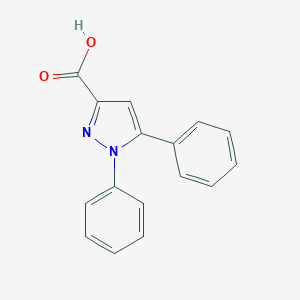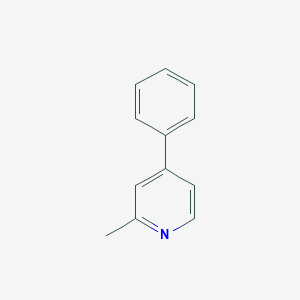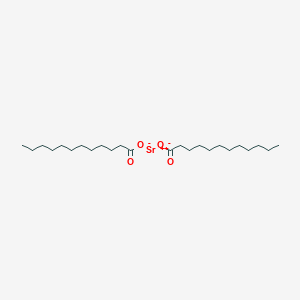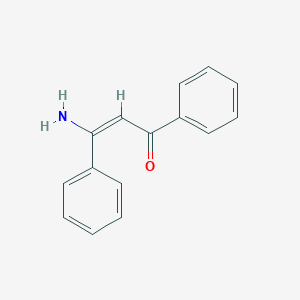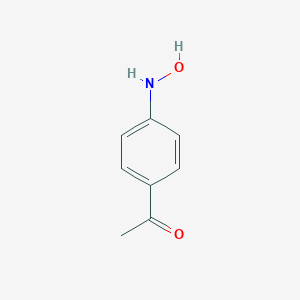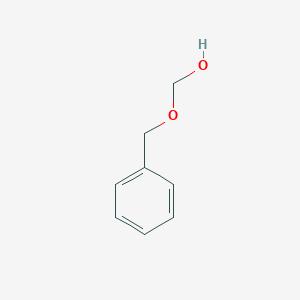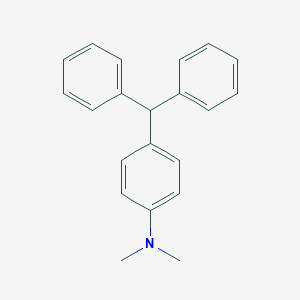![molecular formula C6H5N3 B085421 6H-pyrrolo[3,4-d]pyrimidine CAS No. 14529-49-8](/img/structure/B85421.png)
6H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It is a fused ring system that contains both pyrimidine and pyrrole moieties, which are known to exhibit a wide range of biological activities. The unique structural features of 6H-pyrrolo[3,4-d]pyrimidine make it an attractive target for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 6H-pyrrolo[3,4-d]pyrimidine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division.
Biochemische Und Physiologische Effekte
6H-pyrrolo[3,4-d]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against various pathogens. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6H-pyrrolo[3,4-d]pyrimidine in lab experiments is its wide range of biological activities. It can be used to study various biological processes, including cell division, apoptosis, and inflammation. Additionally, its low toxicity profile makes it a safe compound to work with in the laboratory.
However, there are also some limitations associated with the use of 6H-pyrrolo[3,4-d]pyrimidine in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its synthesis can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of 6H-pyrrolo[3,4-d]pyrimidine. One potential direction is the optimization of its synthesis method to improve its yield and availability. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in the body.
Another potential direction is the development of novel derivatives of 6H-pyrrolo[3,4-d]pyrimidine with improved biological activities. This can be achieved through the modification of its chemical structure to enhance its solubility, bioavailability, and selectivity towards specific molecular targets.
Conclusion:
In conclusion, 6H-pyrrolo[3,4-d]pyrimidine is a promising compound that exhibits a wide range of biological activities. Its unique structural features make it an attractive target for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to identify its molecular targets in the body. Additionally, the optimization of its synthesis method and the development of novel derivatives can lead to the discovery of new drugs with improved therapeutic potential.
Synthesemethoden
The synthesis of 6H-pyrrolo[3,4-d]pyrimidine can be achieved through various methods. One of the most common methods involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a catalyst. This reaction leads to the formation of a pyrrole intermediate, which undergoes cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
6H-pyrrolo[3,4-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Its unique structural features make it an attractive target for the development of novel drugs.
Eigenschaften
CAS-Nummer |
14529-49-8 |
|---|---|
Produktname |
6H-pyrrolo[3,4-d]pyrimidine |
Molekularformel |
C6H5N3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-4,7H |
InChI-Schlüssel |
OWXGCRGZFPLHJN-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=NC2=CN1 |
Kanonische SMILES |
C1=C2C=NC=NC2=CN1 |
Synonyme |
1H-Pyrrolo[3,4-d]pyrimidine (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



